molecular formula C8H11ClOS B7937672 2-(5-Chlorothiophen-2-yl)butan-2-ol

2-(5-Chlorothiophen-2-yl)butan-2-ol

Cat. No.: B7937672
M. Wt: 190.69 g/mol
InChI Key: FEKKDCGUZXJABQ-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

2-(5-Chlorothiophen-2-yl)butan-2-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(5-Chlorothiophen-2-yl)butan-2-ol is used in various scientific research applications, including:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is used in studies involving enzyme interactions and metabolic pathways.

    Medicine: It is investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: The compound is used in the development of new materials and chemical processes

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-Bromothiophen-2-yl)butan-2-ol
  • 2-(5-Methylthiophen-2-yl)butan-2-ol
  • 2-(5-Fluorothiophen-2-yl)butan-2-ol

Uniqueness

2-(5-Chlorothiophen-2-yl)butan-2-ol is unique due to the presence of the chlorine atom, which can significantly influence its chemical reactivity and biological activity compared to its analogs. The chlorine atom can participate in various substitution reactions, making the compound versatile for synthetic applications .

Properties

IUPAC Name

2-(5-chlorothiophen-2-yl)butan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClOS/c1-3-8(2,10)6-4-5-7(9)11-6/h4-5,10H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEKKDCGUZXJABQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C1=CC=C(S1)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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